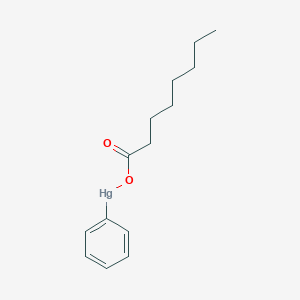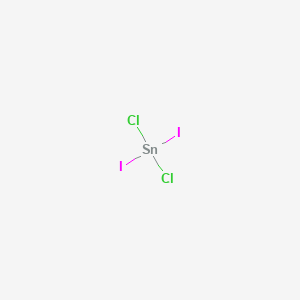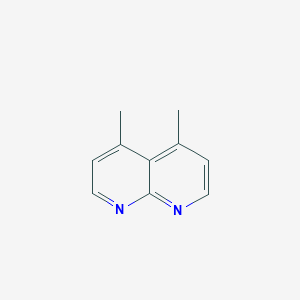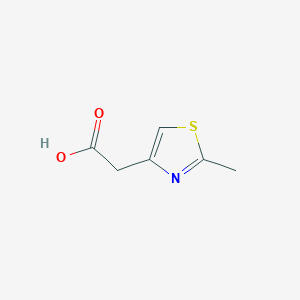
(2-甲基-1,3-噻唑-4-基)乙酸
描述
“(2-Methyl-1,3-thiazol-4-yl)acetic acid” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The molecular formula of this compound is C7H9NO2S2 .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-1,3-thiazol-4-yl)acetic acid” can be represented by the SMILES stringO=C(O)CSCC1=CSC(C)=N1 . This indicates that the compound contains a carboxylic acid group (O=C(O)) attached to a thiazole ring (CSCC1=CSC©=N1) via a methylene group (CH2). Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methyl-1,3-thiazol-4-yl)acetic acid” are not fully detailed in the sources retrieved. The compound is known to be a solid , and its molecular weight is 203.28 .科学研究应用
Antioxidant Applications
Thiazole derivatives, which include “(2-Methyl-1,3-thiazol-4-yl)acetic acid”, have been found to exhibit antioxidant properties . These compounds can help neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases and slowing down the aging process.
Analgesic and Anti-inflammatory Applications
Thiazole compounds have also been studied for their analgesic (pain-relieving) and anti-inflammatory effects . This suggests potential applications in the treatment of conditions characterized by pain and inflammation, such as arthritis.
Antimicrobial and Antifungal Applications
Some thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests that “(2-Methyl-1,3-thiazol-4-yl)acetic acid” could potentially be used in the development of new antimicrobial and antifungal agents.
Antiviral Applications
Thiazole compounds have shown potential as antiviral agents . This opens up possibilities for the use of “(2-Methyl-1,3-thiazol-4-yl)acetic acid” in the treatment of viral infections.
Neuroprotective Applications
Thiazole derivatives have been found to exhibit neuroprotective effects . This suggests that “(2-Methyl-1,3-thiazol-4-yl)acetic acid” could potentially be used in the treatment of neurodegenerative disorders, such as Alzheimer’s and Parkinson’s disease.
Antitumor or Cytotoxic Applications
Thiazole compounds have been studied for their antitumor and cytotoxic effects . This suggests potential applications in cancer treatment.
安全和危害
“(2-Methyl-1,3-thiazol-4-yl)acetic acid” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCFWJNYLJRLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357595 | |
| Record name | (2-methyl-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-thiazol-4-yl)acetic acid | |
CAS RN |
13797-62-1 | |
| Record name | (2-methyl-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Methyl-1,3-thiazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

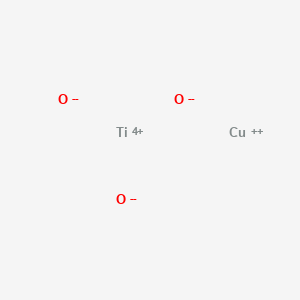


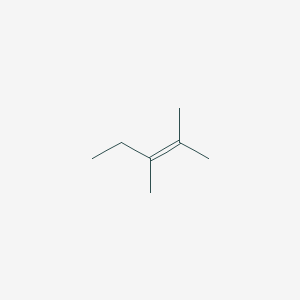
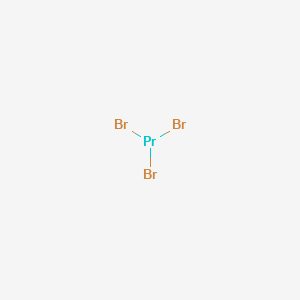
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)

![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
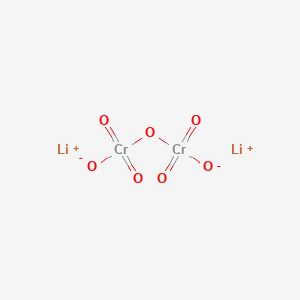

![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
